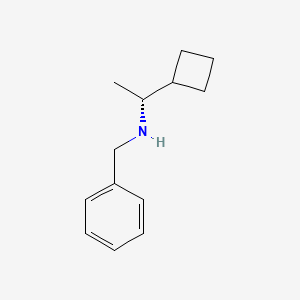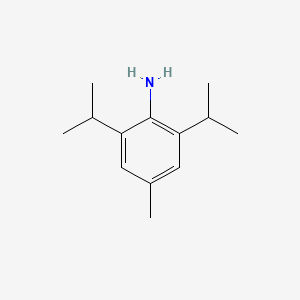
4-Methyl-2,6-di(propan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-di(propan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methyl and isopropyl groups. This compound is a colorless liquid, although it can appear yellow or brown due to impurities. It is known for its bulky structure and is often used in the synthesis of various ligands and catalysts in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-di(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
4-Methyl-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and nitro compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals .
科学的研究の応用
4-Methyl-2,6-di(propan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and catalysts for organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for the development of new pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 4-Methyl-2,6-di(propan-2-yl)aniline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bulky structure of the compound allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks the methyl group on the benzene ring.
4,4’-Methylenebis(2,6-diisopropylaniline): Contains two aniline units linked by a methylene bridge, making it more complex and bulkier.
Uniqueness
4-Methyl-2,6-di(propan-2-yl)aniline is unique due to the presence of both methyl and isopropyl groups on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for specific applications in catalysis and material science .
特性
CAS番号 |
24544-09-0 |
|---|---|
分子式 |
C13H21N |
分子量 |
191.31 g/mol |
IUPAC名 |
4-methyl-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-8(2)11-6-10(5)7-12(9(3)4)13(11)14/h6-9H,14H2,1-5H3 |
InChIキー |
BRUPWFGTGIGWFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)C)N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


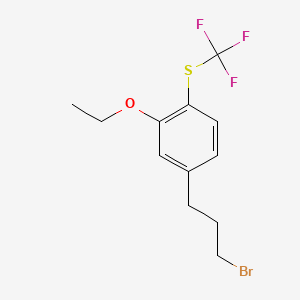

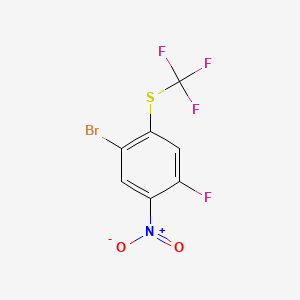
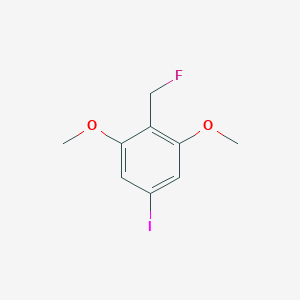
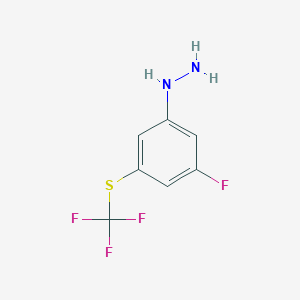
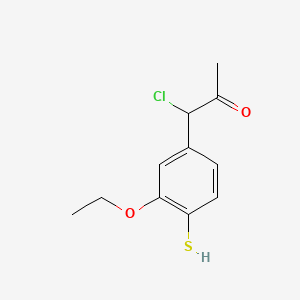
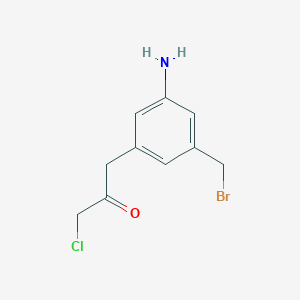

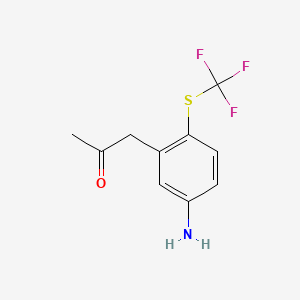
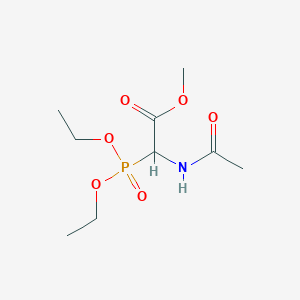
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)
